5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
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Overview
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as the ones mentioned above, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the naphthyridine ring.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: It is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the carbonitrile group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
1219022-89-5 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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